![molecular formula C16H15ClN2O3 B5867697 N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzimidazole family, which has been extensively studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves its interaction with specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic applications of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in various diseases such as arthritis, Alzheimer's disease, and diabetes.
2. Development of more efficient synthesis methods for N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to improve its yield and purity.
3. Exploration of the structure-activity relationship of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to identify more potent and selective analogs.
4. Investigation of the pharmacokinetics and pharmacodynamics of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to determine its optimal dosage and administration route.
5. Evaluation of the safety and toxicity of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the reaction of 3-chloro-4-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and imidazole to yield the final product.
Aplicaciones Científicas De Investigación
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties through its ability to inhibit the activity of certain enzymes and signaling pathways.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-12(9-14(10)17)16(20)22-19-15(18)11-5-7-13(21-2)8-6-11/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYIBPGLBSWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

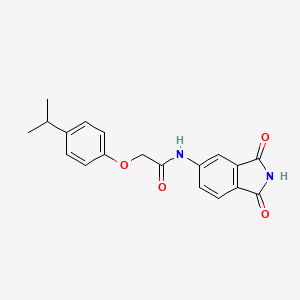
![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)
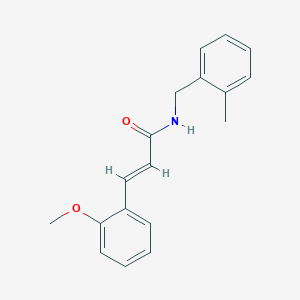
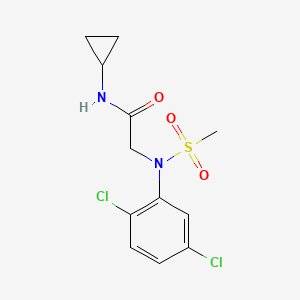
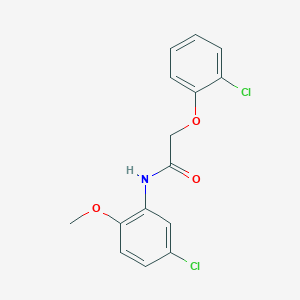

![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
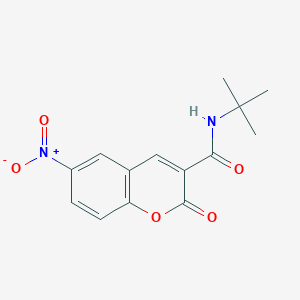
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
